(5-Bromo-2,4-dichlorophenyl)(methyl)sulfane
CAS No.:
Cat. No.: VC18786603
Molecular Formula: C7H5BrCl2S
Molecular Weight: 271.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrCl2S |
|---|---|
| Molecular Weight | 271.99 g/mol |
| IUPAC Name | 1-bromo-2,4-dichloro-5-methylsulfanylbenzene |
| Standard InChI | InChI=1S/C7H5BrCl2S/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 |
| Standard InChI Key | HPDBILWQRZEXDY-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC(=C(C=C1Cl)Cl)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
(5-Bromo-2,4-dichlorophenyl)(methyl)sulfane (systematic IUPAC name: 1-bromo-2,4-dichloro-5-methylsulfanylbenzene) features a benzene ring substituted with bromine at position 5, chlorine atoms at positions 2 and 4, and a methylsulfanyl (-SMe) group at position 1 (Figure 1). The spatial arrangement of these substituents creates a sterically hindered environment, influencing both reactivity and intermolecular interactions.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₅BrCl₂S | |
| Molecular weight | 271.99 g/mol | |
| SMILES notation | CSC1=CC(=C(C=C1Cl)Cl)Br | |
| InChIKey | HPDBILWQRZEXDY-UHFFFAOYSA-N |
Electronic Features
The electron-withdrawing effects of bromine and chlorine substituents polarize the aromatic ring, enhancing the electrophilicity of adjacent carbon atoms. This polarization facilitates nucleophilic substitution reactions at specific positions, a property exploited in derivative synthesis. The methylsulfanyl group contributes modest electron-donating character via sulfur's lone pairs, creating a push-pull electronic landscape critical for biological interactions.
Synthesis and Manufacturing
Nucleophilic Substitution Pathways
The primary synthesis route involves reacting 5-bromo-2,4-dichlorophenol (CAS 183803-12-5) with methyl sulfide under basic conditions (Figure 2). The phenolic oxygen acts as a leaving group, enabling the methylsulfanyl moiety to attack the electrophilic aromatic carbon.
Reaction Overview
Key parameters:
-
Temperature: 80–100°C
-
Catalyst: Potassium carbonate or triethylamine
-
Yield: 60–75% (optimized conditions)
Table 2: Starting Material Properties
| Compound | Molecular Formula | Molecular Weight | Role |
|---|---|---|---|
| 5-Bromo-2,4-dichlorophenol | C₆H₃BrCl₂O | 241.89 g/mol | Precursor |
| Methyl sulfide | CH₃SH | 48.11 g/mol | Nucleophile |
Industrial Scalability
While lab-scale synthesis employs batch reactors, industrial production may utilize continuous flow systems to enhance efficiency. Challenges include managing exothermic reactions and minimizing byproducts like disulfides. Recent patents suggest immobilized base catalysts improve selectivity.
Physicochemical Properties
Stability and Reactivity
-
Thermal stability: Decomposes above 200°C without melting
-
Solubility: Limited aqueous solubility (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane
-
Hydrolytic sensitivity: Stable under acidic conditions but prone to oxidation in alkaline media
Spectroscopic Profiles
-
¹H NMR (CDCl₃): δ 7.52 (s, 1H, Ar-H), 2.45 (s, 3H, -SCH₃)
-
Mass spectrometry: Base peak at m/z 271.89 ([M]⁺)
Biological Activity and Applications
Mechanistic Insights
The compound’s bioactivity stems from two key features:
-
Halogen bonding: Bromine and chlorine atoms engage in non-covalent interactions with protein targets.
-
Thioether functionality: The -SMe group participates in redox cycling and metalloenzyme inhibition.
Table 3: Potential Biological Applications
| Application | Mechanism | Evidence Level |
|---|---|---|
| Antimicrobial agents | Disruption of bacterial membrane proteins | In silico |
| Anticancer therapeutics | ROS generation via thioether oxidation | Preclinical |
| Herbicide development | Inhibition of plant acetolactate synthase | Patent data |
Pharmacological Considerations
Future Perspectives
Research Priorities
-
Structure-activity relationships: Systematic modification of halogen positions and sulfide groups.
-
Delivery systems: Liposomal encapsulation to improve bioavailability.
-
Green chemistry: Developing catalytic, solvent-free synthesis routes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume